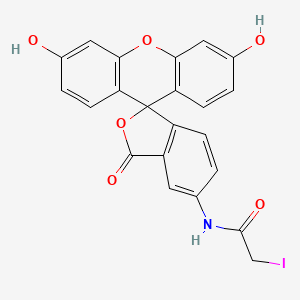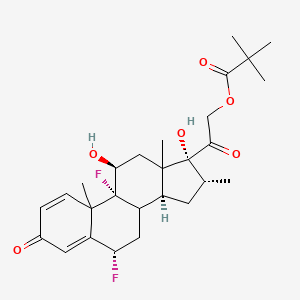
2-(7-Aza-1H-benzotriazol-1-il)-1,1,3,3-tetrametiluronio hexafluorofosfato
Descripción general
Descripción
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a reagent used in peptide coupling chemistry to generate an active ester from a carboxylic acid . It is used along with Hünig’s base (N,N-diisopropylethylamine, DIPEA), or triethylamine to form amide bonds .
Molecular Structure Analysis
The molecular formula of HATU is C10H15F6N6OP . The molecular weight is 380.23 g/mol . The IUPAC name is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .
Chemical Reactions Analysis
HATU is commonly encountered in amine acylation reactions (i.e., amide formation) . Such reactions are typically performed in two distinct reaction steps: (1) reaction of a carboxylic acid with HATU to form the OAt-active ester; then (2) addition of the nucleophile (amine) to the active ester solution to afford the acylated product .
Physical And Chemical Properties Analysis
HATU appears as a white crystalline solid . The properties of HATU are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
HATU es ampliamente utilizado en la síntesis de péptidos debido a su capacidad para promover la formación de enlaces peptídicos con una racemización mínima. Es particularmente útil en la síntesis de péptidos y proteínas complejos, donde mantener la integridad de los centros quirales es crucial .
Formación de Enlaces Amida
El compuesto facilita la formación de enlaces amida, una reacción fundamental en la síntesis orgánica. Este proceso es esencial para la creación de una amplia gama de productos farmacéuticos, polímeros y productos naturales .
Reacciones de Acoplamiento Cruzado
HATU sirve como un reactivo único en reacciones de acoplamiento cruzado, que son fundamentales en la construcción de enlaces carbono-nitrógeno. Esta aplicación es significativa en la síntesis de varios compuestos orgánicos, incluidos heterociclos y compuestos aromáticos .
Ciclación de Péptidos
En el campo de la química medicinal, HATU se emplea para la ciclación de péptidos. Este es un paso importante en el desarrollo de péptidos cíclicos, que a menudo exhiben una estabilidad y una actividad biológica mejoradas en comparación con sus contrapartes lineales .
Procesos de Adición Nucleofílica
HATU cataliza reacciones de adición nucleofílica, que son fundamentales en la construcción de moléculas complejas. Esta aplicación se utiliza ampliamente en la síntesis de productos farmacéuticos y agroquímicos .
Aplicaciones de Líquidos Iónicos
Las propiedades de HATU lo hacen adecuado para su uso en líquidos iónicos, que son solventes con propiedades únicas como una presión de vapor despreciable y una alta estabilidad térmica. Estos se utilizan en procesos de síntesis y purificación de péptidos .
Ingeniería de Enlaces Disulfuro
El reactivo también participa en la ingeniería de enlaces disulfuro, que es crucial para el correcto plegamiento y la estabilidad de las proteínas. Esta aplicación tiene implicaciones en la ingeniería de proteínas y el estudio de la dinámica de proteínas .
Síntesis de Éteres Heteroarílicos
Por último, HATU se utiliza en la síntesis de éteres heteroarílicos, que son una clase de compuestos con una amplia gama de aplicaciones, incluidas las farmacéuticas y la ciencia de los materiales .
Mecanismo De Acción
Target of Action
HATU is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The role of HATU is to facilitate the formation of peptide bonds, which link individual amino acids together into a complete peptide .
Mode of Action
HATU works by activating the carboxyl group of an amino acid or peptide, making it more susceptible to attack by an amino group . This activation allows for the formation of a peptide bond, linking two amino acids or peptides together. The process is efficient and helps to reduce the loss of chiral integrity .
Biochemical Pathways
The primary biochemical pathway involved in HATU’s mechanism of action is peptide synthesis . In this pathway, individual amino acids are linked together by peptide bonds to form a complete peptide or protein. HATU facilitates this process by activating the carboxyl group of an amino acid or peptide, allowing it to more readily form a peptide bond with another amino acid or peptide .
Result of Action
The result of HATU’s action is the efficient and accurate synthesis of peptides. By facilitating the formation of peptide bonds, HATU allows for the creation of peptides with a high degree of chiral integrity . This is crucial in the synthesis of biologically active peptides and proteins, which often require a specific three-dimensional structure to function properly.
Action Environment
The efficacy and stability of HATU are influenced by several environmental factors. It is soluble in acetonitrile but insoluble in water . It is also sensitive to moisture and incompatible with oxidizing agents and highly acidic or alkaline materials . Therefore, peptide synthesis using HATU should be carried out under controlled conditions, typically in an anhydrous organic solvent and under an inert atmosphere .
Safety and Hazards
HATU may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves . In case of inadequate ventilation, respiratory protection should be worn . If it comes into contact with skin, it should be washed with plenty of soap and water . If inhaled and breathing becomes difficult, the person should be removed and kept comfortable for breathing .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate plays a crucial role as a coupling reagent . It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The nature of these interactions is primarily chemical, involving the transfer of functional groups and the formation of new covalent bonds .
Cellular Effects
The effects of 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate on cells are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary mechanism of action involves the formation of peptide bonds, which are crucial for the structure and function of proteins .
Metabolic Pathways
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O.F6P/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWBBCNCSMBKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N6OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026946 | |
| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200731-31-3 | |
| Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















